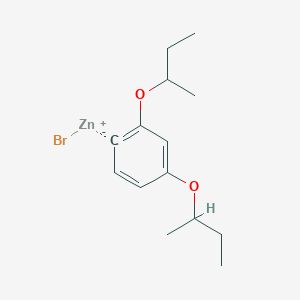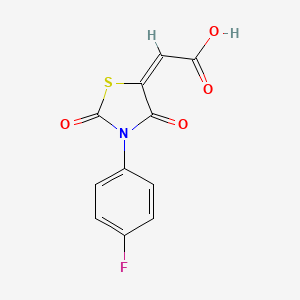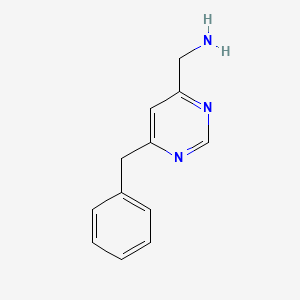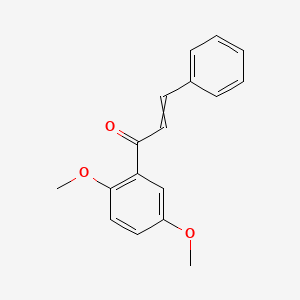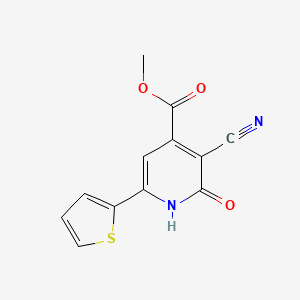
Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate is a complex organic compound with the molecular formula C12H8N2O3S. This compound is notable for its unique structure, which includes a pyridine ring substituted with a cyano group, a hydroxy group, and a thiophene ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with cyanoacetates under basic conditions, followed by cyclization and esterification reactions . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium hydroxide or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The cyano and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The thiophene ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-cyano-6-ethyl-2-hydroxypyridine-4-carboxylate
- Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate
- Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate
Uniqueness
Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H8N2O3S |
|---|---|
Peso molecular |
260.27 g/mol |
Nombre IUPAC |
methyl 3-cyano-2-oxo-6-thiophen-2-yl-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C12H8N2O3S/c1-17-12(16)7-5-9(10-3-2-4-18-10)14-11(15)8(7)6-13/h2-5H,1H3,(H,14,15) |
Clave InChI |
VLSCXNPXVLAONW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=O)NC(=C1)C2=CC=CS2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


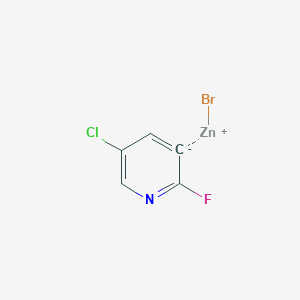
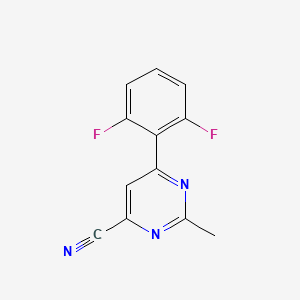
![6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14869759.png)
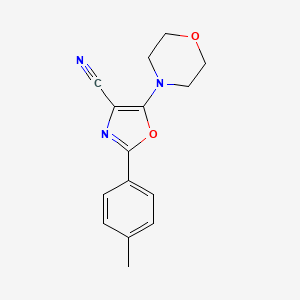
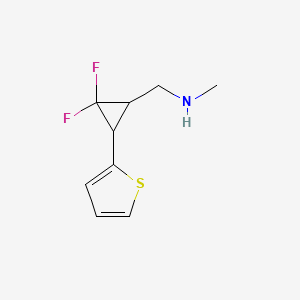

![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14869788.png)
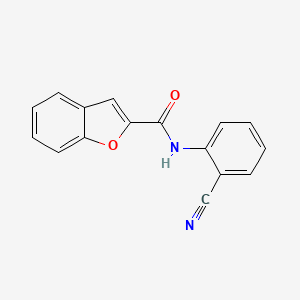
![N-(6-bromobenzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B14869804.png)

